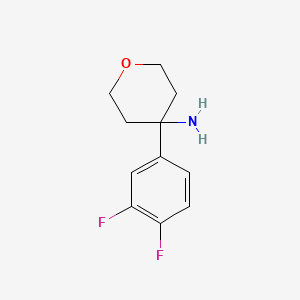

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine

Description

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine is a fluorinated heterocyclic compound characterized by a tetrahydropyran (THP) ring substituted with a 3,4-difluorophenyl group at the 4-position and an amine group. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Fluorine atoms enhance lipophilicity and metabolic stability, while the THP ring contributes to conformational rigidity .

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)oxan-4-amine |

InChI |

InChI=1S/C11H13F2NO/c12-9-2-1-8(7-10(9)13)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2 |

InChI Key |

KMAMAFGEEHVRDG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=CC(=C(C=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach Using Tetrahydro-2H-pyran-4-amine

One common method is based on reductive amination of a suitable aldehyde or ketone precursor with tetrahydro-2H-pyran-4-amine, followed by purification.

-

- React 3,4-difluorobenzaldehyde or its equivalent with tetrahydro-2H-pyran-4-amine in an organic solvent such as dichloromethane or ethanol.

- Use sodium triacetoxyborohydride (NaB(OAc)3H) as a mild reducing agent to convert the imine intermediate to the amine.

- The reaction is typically performed at room temperature (20–25 °C) under stirring.

- Workup includes washing with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

- Purification by column chromatography or recrystallization yields the target amine.

-

- Yields reported for similar reductive amination steps range from 50% to 85% depending on substrate purity and reaction time.

- Reaction times are generally 2 to 12 hours.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | Tetrahydro-2H-pyran-4-amine, NaB(OAc)3H, CH2Cl2, 20 °C | 59 | Purified by column chromatography |

| Hydrochloride salt prep | HCl in dioxane, room temperature, 12 h | 83 | Conversion to amine hydrochloride salt |

This method is supported by experimental procedures reported in synthetic organic chemistry literature for related tetrahydropyran amines.

Friedel-Crafts Acylation and Subsequent Functional Group Transformations

A more complex route involves:

- Starting from 1,4-difluorobenzene or 3,4-difluorobenzene as the aromatic precursor.

- Friedel-Crafts acylation to introduce an acyl group onto the difluorophenyl ring.

Conversion of the acyl intermediate to a suitable amine precursor through multi-step transformations including amide formation, substitution, and cyclization.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| S1 | Friedel-Crafts acylation of difluorobenzene | AlCl3, acyl chloride, solvent | Introduces acyl group at aromatic ring |

| S2 | Reaction with dibenzimide to form amide intermediate | Dibenzimide, solvent | Forms amide for further substitution |

| S3 | Substitution with propargyl compound | Propargyl reagent, base | Introduces alkyne functionality |

| S4 | Acid hydrolysis and Boc protection | Acid, Boc anhydride | Protects amine, prepares for ring closure |

Cyclization and Ring Closure Techniques

- Cyclization to form the tetrahydro-2H-pyran ring can be achieved by intramolecular nucleophilic substitution or acid-catalyzed ring closure of appropriate hydroxy or halide intermediates.

- The amine group at the 4-position is introduced either before or after ring closure depending on the synthetic route.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 3,4-Difluorobenzaldehyde, tetrahydro-2H-pyran-4-amine | NaB(OAc)3H, CH2Cl2 | Mild conditions, good yields | Requires pure aldehyde precursor |

| Friedel-Crafts + Multi-step Synthesis | 1,4-Difluorobenzene | AlCl3, dibenzimide, propargyl reagent, acid, Boc anhydride | Uses inexpensive starting materials, scalable | Multi-step, longer synthesis |

| Cyclization-based Approaches | Halogenated or hydroxy precursors | Acid catalysts, bases | Efficient ring closure | Sensitive to reaction conditions |

Research Findings and Optimization Notes

- Incorporation of fluorine substituents on the phenyl ring enhances pharmacokinetic properties, making the precise control of substitution pattern critical during synthesis.

- Use of sodium triacetoxyborohydride is preferred over harsher reducing agents to avoid over-reduction or side reactions.

- Protection and deprotection steps (e.g., Boc protection) are essential to maintain amine integrity during multi-step synthesis.

- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity.

- Purification techniques including column chromatography and preparative thin-layer chromatography are commonly employed to isolate the target amine with high purity.

Data Table: Representative Experimental Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug discovery.

Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the difluorophenyl group and the amine functionality allows it to form specific interactions with biological targets, influencing their activity and pathways .

Comparison with Similar Compounds

Aryl-Substituted Tetrahydro-2H-pyran-4-amines

The following table summarizes key analogs differing in aryl substituents:

Key Observations :

Modifications on the Tetrahydro-2H-pyran Core

Variations in the THP ring structure alter conformational stability and synthetic accessibility:

Key Observations :

Functionalization Strategies

- Silylation : Protection of hydroxyl groups using tert-butyldiphenylsilyl chloride (e.g., compound 19 in ) improves stability during subsequent reactions .

- Alkylation : Introduction of allyl or fluoroethyl groups (e.g., FE@SNAP in ) enhances biological activity by modulating steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.